3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a quinazolinone core, and a sulfanylidene group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Quinazolinone Core Formation: The quinazolinone core is often synthesized by the condensation of anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, typically using thiourea or similar sulfur-containing reagents.
Final Coupling: The benzodioxole moiety is then coupled with the quinazolinone core under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-methanol share the benzodioxole core.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-chloro-4(3H)-quinazolinone share the quinazolinone core.
Uniqueness
3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
451465-76-2 |
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Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.79 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
InChI Key |
GEQABKOLHLOEDO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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